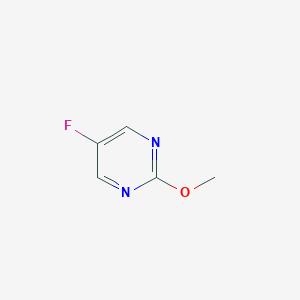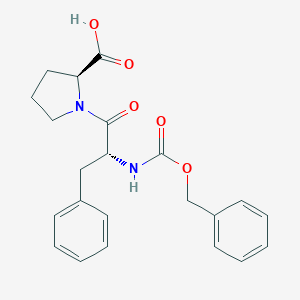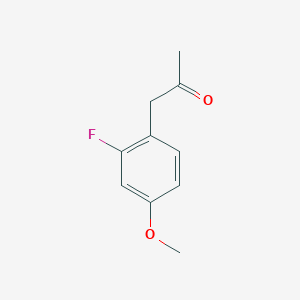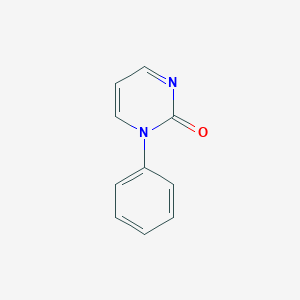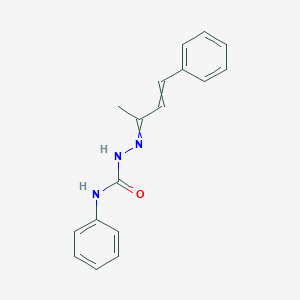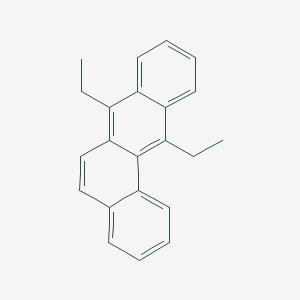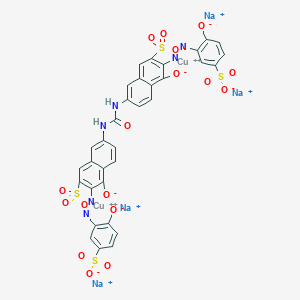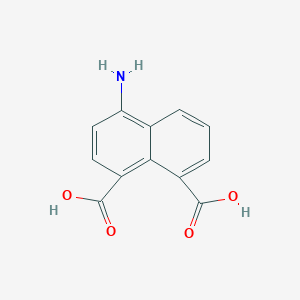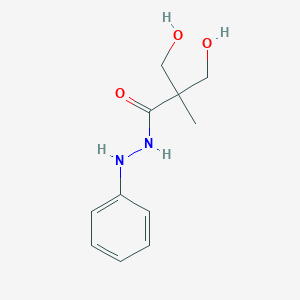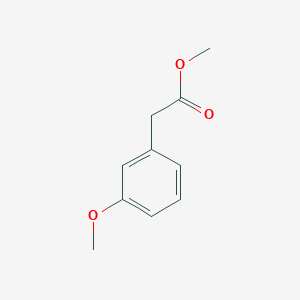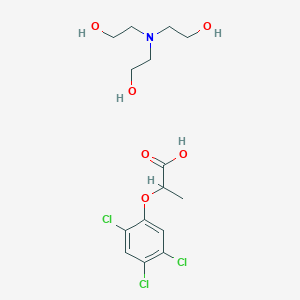
Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate, also known as THTP, is a quaternary ammonium herbicide that is commonly used in agriculture. It is an effective herbicide that selectively targets broadleaf weeds and is widely used in corn, soybean, and wheat crops.
Mechanism Of Action
Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate works by inhibiting the synthesis of fatty acids in plants. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. By inhibiting ACC, Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate prevents the synthesis of fatty acids and disrupts the normal growth and development of plants.
Biochemical And Physiological Effects
Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate has been found to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate can have negative effects on non-target plants, especially if it is applied at high concentrations. Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate can also have negative effects on soil microorganisms, which can lead to changes in soil fertility and nutrient cycling.
Advantages And Limitations For Lab Experiments
Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate is a widely used herbicide that has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and is readily available. However, Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate can be expensive and may not be suitable for all lab experiments. Additionally, Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate can have negative effects on non-target plants and soil microorganisms, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate. One area of research could focus on developing new formulations of Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate that are more effective and have fewer negative effects on non-target plants and soil microorganisms. Another area of research could focus on studying the long-term effects of Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate on soil fertility and nutrient cycling. Additionally, research could be conducted to explore the potential use of Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate in controlling other invasive plant species.
Synthesis Methods
Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate can be synthesized by reacting 2,4,5-trichlorophenoxypropionic acid with tris(2-hydroxyethyl)amine in the presence of a catalyst. The reaction yields Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate as a white crystalline solid that is soluble in water.
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate has been extensively studied for its herbicidal properties. It is known to selectively target broadleaf weeds and has been found to be effective in controlling weeds in corn, soybean, and wheat crops. Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate has also been studied for its potential use in controlling invasive plant species. Research has shown that Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate can effectively control invasive plant species such as Japanese knotweed and giant hogweed.
properties
CAS RN |
17369-89-0 |
|---|---|
Product Name |
Tris(2-hydroxyethyl)ammonium 2-(2,4,5-trichlorophenoxy)propionate |
Molecular Formula |
C15H22Cl3NO6 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3.C6H15NO3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;8-4-1-7(2-5-9)3-6-10/h2-4H,1H3,(H,13,14);8-10H,1-6H2 |
InChI Key |
IANQCWWLVIJHNX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)N(CCO)CCO |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH+](CCO)CCO |
Other CAS RN |
17369-89-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



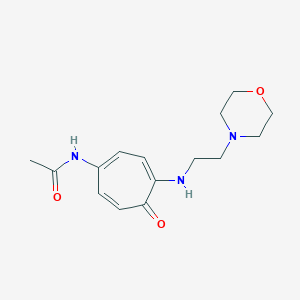
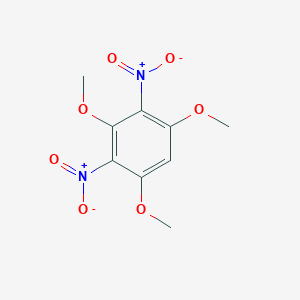
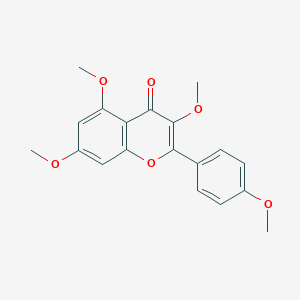
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
